molecular formula C11H13NO B1199804 1-Amino-1-methyl-2-tetralone CAS No. 96866-37-4

1-Amino-1-methyl-2-tetralone

Cat. No.: B1199804
CAS No.: 96866-37-4
M. Wt: 175.23 g/mol
InChI Key: FMZBNOFGVXNYOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Amino-1-methyl-2-tetralone (CAS 96866-37-4) is a specialized organic compound with the molecular formula C 11 H 13 NO and a molecular weight of 175.23 g/mol . It belongs to the class of aminotetralone derivatives, which are characterized by a bicyclic structure incorporating both a ketone and an amino functional group. This structure makes it a valuable intermediate and target molecule in sophisticated organic synthesis and pharmaceutical research . This compound has demonstrated significant research value in the field of neuroscience and pharmacology. In a comparative study, this compound was synthesized and evaluated for its effects on the central nervous system. The research found that it acts as a conformationally restricted analogue of compounds like ketamine and possesses unique biological properties, notably depressing spontaneous locomotor activity in preclinical models . This suggests its utility as a chemical tool for studying neuropharmacological pathways and for the development of novel therapeutic agents. The broader class of 1-tetralone derivatives, including amino-substituted variants, are frequently investigated as key synthetic intermediates for active pharmaceutical ingredients. Patent literature indicates that aminotetralone derivatives serve as crucial precursors in the multi-step synthesis of complex molecules, such as camptothecin derivatives, which are potent antitumor agents . Furthermore, the introduction of an amino group to the tetralone scaffold has been shown in recent research to enhance the biological activity of derivative compounds, such as in the inhibition of reactive oxygen species (ROS) production in immune cells, highlighting the strategic importance of this functional group in medicinal chemistry . Researchers utilize this compound for exploring structure-activity relationships (SAR), developing synthetic methodologies, and investigating new mechanisms of action in biological systems. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

96866-37-4

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-amino-1-methyl-3,4-dihydronaphthalen-2-one

InChI

InChI=1S/C11H13NO/c1-11(12)9-5-3-2-4-8(9)6-7-10(11)13/h2-5H,6-7,12H2,1H3

InChI Key

FMZBNOFGVXNYOX-UHFFFAOYSA-N

SMILES

CC1(C(=O)CCC2=CC=CC=C21)N

Canonical SMILES

CC1(C(=O)CCC2=CC=CC=C21)N

Synonyms

1-amino-1-methyl-2-tetralone
1-amino-1-methyl-2-tetralone hydrochloride

Origin of Product

United States

Stereoselective Synthesis and Chiral Control in Aminotetralone Chemistry

Asymmetric Synthetic Routes to Chiral 1-Amino-1-methyl-2-tetralones

The creation of a specific enantiomer of a chiral molecule from non-chiral starting materials is a fundamental challenge in organic chemistry. For 1-amino-1-methyl-2-tetralone, which possesses a chiral center at the C1 position, several asymmetric synthetic strategies have been developed. These methods aim to produce one enantiomer in excess over the other, a crucial step for the development of stereochemically defined pharmaceutical agents. vulcanchem.com

Enantioselective alkylation is a powerful technique for establishing a chiral center. In the context of synthesizing derivatives of this compound, this often involves the alkylation of a precursor molecule, 1-methyl-2-tetralone (B1329714), under the influence of a chiral catalyst. Phase-transfer catalysis, particularly using cinchona alkaloid-derived quaternary ammonium (B1175870) salts, has emerged as a practical method for this purpose. beilstein-journals.orgd-nb.info

For instance, the enantioselective alkylation of 1-methyl-7-methoxy-2-tetralone with reagents like 1,5-dibromopentane (B145557) or chloroacetonitrile (B46850) can be achieved using a chiral phase-transfer catalyst. beilstein-journals.orgd-nb.info A screening of various cinchona alkaloid-derived catalysts identified N-(p-trifluoromethylbenzyl)cinchonidinium bromide as an effective catalyst for these transformations. beilstein-journals.orgd-nb.infobeilstein-journals.org The reaction conditions, including the choice of solvent and base, are optimized to maximize both the chemical yield and the enantiomeric excess (ee) of the desired product. d-nb.info Under optimized conditions, the alkylation of 1-methyl-7-methoxy-2-tetralone with 1,5-dibromopentane has been reported to yield the (R)-(+)-enantiomer with a 77.8% yield and a 79:21 enantiomeric ratio. d-nb.info

Table 1: Enantioselective Alkylation of 1-Methyl-7-methoxy-2-tetralone. beilstein-journals.orgd-nb.info
Alkylating AgentCatalystProductYieldEnantiomeric Ratio/ee
1,5-dibromopentaneN-(p-trifluoromethylbenzyl)cinchonidinium bromide(R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone77.8%79:21
chloroacetonitrileN-(p-trifluoromethylbenzyl)cinchonidinium bromide(R)-1-methyl-1-cyanomethyl-7-methoxy-2-tetraloneData not specifiedData not specified

Asymmetric catalysis is a cornerstone of modern organic synthesis, providing access to enantiomerically enriched compounds without the need for stoichiometric amounts of a chiral auxiliary. d-nb.infobeilstein-journals.org In the synthesis of chiral aminotetralones, various catalytic systems have been explored.

Transition metal catalysis, for example, offers a versatile platform for asymmetric transformations. Ruthenium(II) complexes containing ligands like BINAP and a 1,4-diamine have been shown to be effective for the enantioselective hydrogenation of 1-tetralone (B52770) derivatives, producing chiral alcohols with high enantiomeric excess. ebi.ac.uk While this applies to the reduction of the ketone, it highlights the potential of metal-based catalysts in controlling stereochemistry within the tetralone framework.

Organocatalysis, which uses small organic molecules as catalysts, has also been applied to the synthesis of aminotetralin compounds. google.com For instance, proline-catalyzed Mannich reactions can be employed to generate β-aminoaldehydes with high enantiomeric excess, which can serve as precursors to chiral aminotetralones. google.com

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a chemical reaction towards a specific stereochemical outcome. wikipedia.org After the desired transformation, the auxiliary is removed, having served its purpose of inducing chirality. This strategy is widely used in asymmetric synthesis. nih.gov

In the context of aminotetralone chemistry, chiral auxiliaries can be employed to control the stereoselective alkylation of enolates. nih.gov For example, a chiral auxiliary can be attached to a tetralone precursor, and the subsequent alkylation at the C1 position would proceed with a high degree of diastereoselectivity due to the steric influence of the auxiliary. Removal of the auxiliary would then furnish the enantiomerically enriched 1-alkyl-2-tetralone. While specific examples directly leading to this compound are not detailed in the provided context, the principle is a well-established method for asymmetric synthesis. wikipedia.org

Related tetralone derivatives, such as 2-hydroxy-2-methyl-1-tetralone, have been investigated as potential chiral auxiliaries for the deracemization of α-amino acids. vulcanchem.com This underscores the utility of the tetralone scaffold in stereocontrolled transformations.

Asymmetric Catalysis in Tetralone Derivatization

Diastereoselective Assembly of Tetralone Derivatives

When a molecule contains more than one chiral center, the synthesis must control the relative stereochemistry between these centers, leading to the formation of one diastereomer over others. Diastereoselective reactions are crucial for constructing complex molecules with defined three-dimensional structures.

One approach to the diastereoselective synthesis of tetralone derivatives involves tandem reactions where multiple bonds and stereocenters are formed in a single operation. For example, a highly diastereoselective tandem Michael addition and subsequent ipso-substitution of a nitro group in 2'-nitrochalcones has been reported to produce 1-tetralones with two adjacent chiral centers. acs.orgnih.gov

Another strategy involves the complexation of a tetralone derivative with a transition metal, such as in planar chiral (η6-arene)Cr(CO)3 complexes. psu.edursc.org The metal complex can direct subsequent reactions to occur on a specific face of the molecule, leading to high diastereoselectivity. For instance, the Michael addition of methyl acrylate (B77674) to (η6-1-methyl-2-tetralone)Cr(CO)3 was found to be completely diastereoselective. psu.edursc.org

Furthermore, the reduction of substituted aminotetralones can proceed with high diastereoselectivity. For example, the stereoselective reduction of the carbonyl group in acetamidotetralones can yield the corresponding acetamido or aminotetralols with a specific trans relationship between the hydroxyl and amino groups. researchgate.net

Kinetic Resolution and Deracemization Strategies for Aminotetralone Precursors

Kinetic resolution is a method for separating a mixture of enantiomers based on the different rates at which they react with a chiral catalyst or reagent. This results in one enantiomer being consumed faster, leaving the other enantiomer in excess. In the context of aminotetralone synthesis, kinetic resolution can be applied to racemic precursors to obtain enantiomerically enriched material. For example, lipase-catalyzed kinetic resolution of racemic phthalimido acetates of related cyclic amino alcohols has been shown to be highly effective. researchgate.net

Deracemization is a process that converts a racemic mixture into a single enantiomer, ideally in 100% theoretical yield. This is a more atom-economical approach than kinetic resolution, where the maximum yield of a single enantiomer is 50%. Strategies for the deracemization of precursors to aminotetralones could involve dynamic kinetic resolution, where a racemic starting material is continuously interconverted while one enantiomer is selectively removed through a chemical reaction. The hydrogenation of 2-methyl-1-tetralone (B119441) under dynamic kinetic resolution conditions, for instance, yields the cis-alcohol with high enantiomeric excess. ebi.ac.uk

Absolute Stereochemistry Determination Methods (e.g., X-ray Crystallography of Derivatives, VCD)

Once a chiral compound has been synthesized in an enantiomerically enriched form, it is essential to determine its absolute stereochemistry, which is the precise three-dimensional arrangement of its atoms. wikipedia.org

X-ray Crystallography is considered a definitive method for determining the absolute configuration of a molecule. frontiersin.org This technique requires a single, high-quality crystal of the compound or a derivative. researchgate.net The diffraction pattern of X-rays passing through the crystal can be used to determine the exact spatial arrangement of the atoms. frontiersin.orgresearchgate.net For organic molecules containing only light atoms (C, H, N, O), determining the absolute configuration can be challenging due to the small anomalous scattering effects. researchgate.net In such cases, derivatization with a heavier atom can enhance the effect and facilitate a more reliable determination. researchgate.net The molecular structures of both diastereomers of a planar chiral (η6-arene)Cr(CO)3 containing a tetralone core have been confirmed by single crystal X-ray diffraction. rsc.org

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. soton.ac.uk By comparing the experimental VCD spectrum with the spectrum predicted by quantum mechanical calculations for a given enantiomer, the absolute configuration can be determined. soton.ac.uk VCD is a powerful alternative to X-ray crystallography, particularly when suitable crystals cannot be obtained. soton.ac.uk The absolute stereochemistry of complex natural products has been determined using VCD. ncl.ac.uk

Table 2: Methods for Determining Absolute Stereochemistry. rsc.orgwikipedia.orgfrontiersin.orgresearchgate.netsoton.ac.ukncl.ac.uk
MethodPrincipleAdvantagesLimitations
X-ray CrystallographyDiffraction of X-rays by a single crystal to determine the 3D arrangement of atoms.Provides definitive and unambiguous determination of absolute configuration.Requires a high-quality single crystal, which can be difficult to obtain. Less effective for light-atom molecules without derivatization.
Vibrational Circular Dichroism (VCD)Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Does not require crystallization. Can be used for molecules in solution.Requires comparison with quantum mechanical calculations, which can be computationally intensive.

Reactivity and Mechanistic Investigations of 1 Amino 1 Methyl 2 Tetralone and Analogues

Reactions Involving the Amine Functionality

The primary amine group in 1-Amino-1-methyl-2-tetralone is a key site for various chemical transformations, including acylation, alkylation, and condensation reactions.

Acylation and Alkylation Reactions of the Amino Group

The amino group of aminotetralones readily undergoes acylation. For instance, treatment with acetic anhydride (B1165640) results in the formation of the corresponding acetamido derivative. scribd.com This reaction is often used as a protective strategy or to modify the compound's properties. For example, 6-amino-1-tetralone can be acetylated to 6-acetamido-1-tetralone as part of a multi-step synthesis. orgsyn.org Similarly, the acetylation of 5,6,7,8-tetrahydro-1-naphthylamine (B57433) with acetic anhydride proceeds to yield N-(5,6,7,8-tetrahydro-1-naphthyl)-acetamide. The Dakin-West reaction, which involves the reaction of α-amino acids with acetic anhydride in the presence of a base, provides a related transformation to produce 2-acetamido ketones. scribd.com

Alkylation of the amino group is also a feasible transformation. For instance, in the synthesis of related benzodiazepine (B76468) structures, alkylation using methylating agents like methyl iodide under basic conditions is a key step. vulcanchem.com

Condensation Reactions with Carbonyl Compounds

The primary amine of this compound can condense with aldehydes and ketones to form Schiff bases or imines (-C=N-). iosrjournals.orgturito.comdergipark.org.trresearchgate.net This reaction typically involves the nucleophilic addition of the amine to the carbonyl group, forming an unstable carbinolamine intermediate, which then dehydrates to yield the imine. iosrjournals.org The formation of Schiff bases is a versatile method for creating new C-N bonds and is fundamental in the synthesis of various heterocyclic compounds. dergipark.org.tr For instance, Schiff bases derived from amino acids have been synthesized by reacting them with various aldehydes. nih.gov

Reactions at the Ketone Moiety

The ketone group is another reactive center in this compound, participating in reductions and enolate-mediated reactions.

Reduction Pathways of the Carbonyl Group

The carbonyl group of aminotetralones can be reduced to the corresponding alcohol. The stereochemical outcome of this reduction is often influenced by the substituent at the α-position. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation. cdnsciencepub.com The reduction of 2-amino-1-tetralones and their N-acetylated derivatives with sodium borohydride has been studied extensively. cdnsciencepub.comcdnsciencepub.com Generally, the reduction of 2-acetamido-1-tetralones and 2-amino-1-tetralone hydrochlorides affords the trans-aminoalcohols as the major product. cdnsciencepub.com However, the stereoselectivity can be reversed in the presence of certain substituents on the aromatic ring. cdnsciencepub.com For example, the reduction of 5,8-dimethoxylated aminotetralones resulted in a predominance of the cis-aminoalcohol. cdnsciencepub.com Other reducing agents like lithium aluminum hydride (LiAlH₄) can also be employed.

Enolate Chemistry and α-Position Reactivity

The α-carbon of this compound, being adjacent to the ketone, can be deprotonated to form an enolate. masterorganicchemistry.com The formation of enolates from tetralone derivatives is a key step in many synthetic transformations, including alkylation and arylation reactions at the α-position. nih.govebi.ac.uk The reactivity of the enolate is influenced by the steric hindrance of the α-methyl group. vulcanchem.com

Research on related tetralones has shown that the enol intermediate is involved in reactions such as oxidation. For example, the enol of 2-methyl-1-tetralone (B119441) reacts with atmospheric oxygen to form a hydroperoxide. researchgate.net Furthermore, the α-methylene group's reactivity in 1-tetralone (B52770) is utilized in reactions like the formation of 2-methyl-1-naphthol. wikipedia.orgresearchgate.net Enantioselective alkylation of tetralone enolates has been achieved using chiral catalysts, highlighting the importance of this reactivity in asymmetric synthesis. nih.gov

Acid-Catalyzed Rearrangement Reactions of Aminotetralones

Aminotetralones can undergo rearrangement reactions when subjected to acidic conditions. For instance, the treatment of 2,8-di(protected amino) derivatives with an acid can lead to the selective removal of the protecting group at the 8-position, yielding an 8-amino-2-(protected amino)-1-tetralone derivative. This selective deprotection is a key step in synthesizing these compounds in high yield. google.com The specific nature of the rearrangement and the final products are highly dependent on the structure of the starting aminotetralone and the reaction conditions employed. The presence of functional groups on the aromatic ring and the nature of the amino group substituent can influence the reaction pathway.

The Wagner-Meerwein rearrangement, a classic acid-catalyzed reaction, involves the 1,2-shift of an alkyl, aryl, or hydride group. rsc.org While not specifically detailed for this compound in the provided context, this type of rearrangement is plausible for aminotetralone structures under acidic conditions, potentially leading to isomeric products. Similarly, the pinacol (B44631) rearrangement, which converts 1,2-diols to ketones or aldehydes, and the acyloin rearrangement, involving a 1,2-alkyl or aryl shift in α-hydroxy ketones, represent other potential acid-catalyzed transformations that could occur in appropriately substituted aminotetralone analogues. rsc.org

Oxidation Reactions and Formation of Reactive Intermediates

The oxidation of tetralone derivatives, including aminotetralones, can proceed through various pathways, often involving the formation of reactive intermediates. These reactions are crucial for the synthesis of more complex molecules.

Decarboxylation Pathways Involving Tetralone Derivatives

The decarboxylation of tetralone derivatives, such as 2-methyl-1-tetralone-2-carboxylic acid, has been shown to proceed through the formation of an enol intermediate. researchgate.netmdpi.comrsc.orgresearchgate.net In the presence of atmospheric oxygen, this enol intermediate can undergo a side reaction to form a hydroperoxide derivative. researchgate.netmdpi.comrsc.orgresearchgate.net This process highlights the reactivity of the enol form of tetralones and its susceptibility to oxidation. The formation of 2-hydroperoxy-2-methyl-1-tetralone from the decarboxylation of 2-methyl-1-tetralone-2-carboxylic acid in the presence of oxygen has been reported, and the subsequent reduction of this hydroperoxide yields an α-ketol. mdpi.comrsc.orgresearchgate.net This pathway underscores the importance of controlling the reaction atmosphere to achieve the desired product.

Decarboxylation is a fundamental process in various metabolic pathways and can be catalyzed by enzymes or occur under specific chemical conditions. nih.gov In the context of tetralone derivatives, the stability of the resulting carbanion or enol intermediate is a key factor driving the reaction. nih.gov

Role of Triplet Oxygen in Enol Oxidation

The oxidation of enol intermediates derived from tetralones by atmospheric (triplet) oxygen is a spin-forbidden process that has been the subject of mechanistic studies. rsc.orgnih.govua.pt Computational studies have shown that the direct addition of triplet oxygen to the enol is a plausible pathway. rsc.org One proposed mechanism involves the triplet oxygen picking up a proton from the enol, followed by an intersystem crossing to the singlet state, which then leads to the stable hydroperoxide product. nih.govua.pt This process does not necessarily require a prior electron transfer from the enol to the oxygen. rsc.org

The reaction of the enol form of 2-methyl-1-tetralone with triplet oxygen to form 2-hydroperoxy-2-methyl-1-tetralone has been confirmed through quantum chemical calculations. rsc.orgresearchgate.net These findings are significant as they provide insight into cofactorless oxidation reactions involving molecular oxygen.

Ring Transformation and Annulation Reactions of Tetralone Derivatives

Tetralone derivatives are versatile substrates for ring transformation and annulation reactions, leading to the formation of more complex polycyclic structures. These reactions often exploit the reactivity of the ketone and the adjacent α-carbon.

For example, electrochemical reduction of cyclic α-(ortho-iodophenyl)-β-oxoesters, including tetralone derivatives, can induce a ring expansion to form benzannulated medium-ring compounds. nih.gov This transformation proceeds through a tricyclic benzocyclobutene intermediate. nih.gov Another approach involves the acid-catalyzed air-oxidative fragmentation of 2-aryl-1-tetralones to yield alkyl-2-(3-oxo-3-aryl) benzoates. acs.org

Furthermore, tetralone-derived β-keto esters and amides can participate in asymmetric Mannich-type reactions to produce optically active β-amino compounds with all-carbon quaternary stereocenters. researchgate.net These products can then undergo further transformations, including annulation reactions. researchgate.net The development of metal-free ring expansion of cyclopropanols containing a styrene (B11656) moiety provides another route to substituted 1-tetralones through a regioselective ring closure of an alkyl radical intermediate. nii.ac.jp

A stepwise carbon-to-oxygen swap in the tetralin scaffold, proceeding through a 1-tetralone intermediate, has been developed to synthesize chroman derivatives. chemrxiv.org This process involves a Baeyer-Villiger oxidation to form a seven-membered lactone, followed by a ring-contractive oxidation. chemrxiv.org

Below is a table summarizing some of the key reactions and transformations of tetralone derivatives:

Reaction TypeStarting MaterialReagents/ConditionsProductRef.
Acid-Catalyzed Rearrangement 2,8-di(protected amino) derivativeAcid8-Amino-2-(protected amino)-1-tetralone google.com
Oxidative Decarboxylation 2-Methyl-1-tetralone-2-carboxylic acidO₂, dark2-Hydroperoxy-2-methyl-1-tetralone mdpi.comrsc.orgresearchgate.net
Enol Oxidation 2-Methyl-3,4-dihydro-1-naphthol (enol)³O₂2-Hydroperoxy-2-methyl-1-tetralone rsc.orgnih.govua.pt
Ring Expansion Cyclic α-(ortho-iodophenyl)-β-oxoester (tetralone derivative)Electrochemical reductionBenzannulated medium-ring compound nih.gov
Oxidative Fragmentation 2-Aryl-1-tetraloneTsOH·H₂O, air, alcoholAlkyl-2-(3-oxo-3-aryl) benzoate acs.org
Asymmetric Mannich Reaction α-Tetralone-derived β-keto ester1,3,5-Triaryl-1,3,5-triazinane, chiral N,N'-dioxide-metal complexOptically active β-amino compound researchgate.net
Ring Expansion of Cyclopropanol Cyclopropanol with pendant styreneOrganic photoredox catalystSubstituted 1-tetralone nii.ac.jp
Carbon-to-Oxygen Swap 1-TetraloneBaeyer-Villiger oxidation, then ring-contractive oxidationChroman derivative chemrxiv.org

Computational and Theoretical Studies of Tetralone Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, enabling the accurate prediction of the electronic structure and reactivity of molecular systems. mdpi.com For tetralone derivatives, DFT methods are employed to investigate fundamental properties that govern their chemical behavior.

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions. nih.gov This allows for the calculation of the relative energies of reactants, products, intermediates, and, crucially, transition states. smu.edu By determining the energy barriers (activation energies) associated with different reaction pathways, chemists can predict the feasibility and selectivity of a given transformation. nih.gov

For instance, in the context of tetralone chemistry, DFT calculations have been instrumental in understanding reaction mechanisms like asymmetric α-hydroxylation and peroxidation. researchgate.net Computational studies on the Pd-catalyzed α-arylation of 2-methyltetralone have used DFT to compute the entire reaction energy profile, investigating different mechanistic scenarios for key steps like transmetallation and reductive elimination to understand the origins of enantioselectivity. ebi.ac.uk Similarly, the mechanism of the Strecker reaction, which can be applied to synthesize amino-tetralones, was studied using DFT to identify rate-determining steps and the role of proton transfers. beilstein-journals.org The oxidation of a 2-methyl-1-tetralone (B119441) intermediate has been confirmed with quantum chemical calculations at the (U)B3LYP/6-31G(d) level of theory. researchgate.net

These computational models can guide experimental work by identifying the most plausible reaction pathways and highlighting key structures that control the reaction's outcome.

Table 1: Representative Calculated Activation Energies in Tetralone Reactions

Reaction Type System Computational Method Calculated Activation Barrier (kcal/mol) Reference
Aminonitrile Formation Acetaldehyde + NH3 DFT (B3LYP/6-311+G(d,p)) 9.6 beilstein-journals.org
Aminonitrile Hydrolysis N-protonated Aminonitrile DFT (B3LYP/6-311+G(d,p)) 34.7 beilstein-journals.org
Cyanation (Step 1) 4,5-dibromo-1,2-diaminobenzene + CuCN DFT 189.0 (kJ/mol) ajol.info
Cyanation (Step 2) Intermediate + CuCN DFT 210.6 (kJ/mol) ajol.info

Note: Data represents analogous reaction types that are foundational to the synthesis and reactivity of substituted aminotetralones. Activation barriers are highly system-dependent.

DFT calculations provide detailed information about the distribution of electrons within a molecule. Analyses such as the Molecular Electrostatic Potential (MEP) and Fukui functions are used to predict reactive sites. mdpi.comnih.gov The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For a molecule like 1-Amino-1-methyl-2-tetralone, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen, indicating a site for electrophilic attack, and a negative potential near the nitrogen of the amino group, indicating its nucleophilic character. The aromatic ring itself also presents a complex electronic surface with regions susceptible to electrophilic substitution. mdpi.com This type of analysis is crucial for predicting how the molecule will interact with other reagents, catalysts, or biological targets. mdpi.com

Prediction of Reaction Energetics and Transition States

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecular state, Molecular Dynamics (MD) simulations model the movement of atoms over time. nih.gov This allows for the exploration of the conformational landscape of flexible molecules and their interactions with the surrounding environment, such as solvent molecules. mdpi.comtandfonline.com

For the tetralone framework, the six-membered hydroaromatic ring is not planar. MD simulations, often in conjunction with experimental NMR data, can determine the preferred conformations, such as half-chair or envelope forms, and the energy barriers between them. For substituted tetralones, these simulations can reveal how substituents like the amino and methyl groups in this compound influence the conformational equilibrium of the ring.

Furthermore, MD simulations in an explicit solvent (like water) are essential for understanding intermolecular interactions. tandfonline.com They can model the formation and dynamics of hydrogen bonds between the amino and carbonyl groups of the tetralone and surrounding water molecules. mdpi.com These interactions are critical for solubility and can significantly influence reaction mechanisms and biological activity. tandfonline.com

Table 2: Common Computational Methods for Conformational Analysis

Method Application Key Insights
Force-Field Methods (e.g., MMPI) Rapid conformational search Predicts stable conformations (e.g., envelope vs. half-chair).
Semi-Empirical Methods (e.g., MNDO) Balance of speed and quantum effects Calculates relative energies of different conformations.
Molecular Dynamics (MD) Simulates atomic motion over time Reveals conformational flexibility, dynamics, and solvent interactions.
Quantum Mechanics/Molecular Mechanics (QM/MM) Treats reactive center with QM and environment with MM Models reactions and conformational changes in large systems like enzymes.

Rational Design of Catalysts for Asymmetric Transformations

A major goal in modern organic synthesis is the creation of single-enantiomer chiral molecules. Asymmetric catalysis, using small organic molecules (organocatalysis) or metal complexes, is a primary strategy to achieve this. researchgate.netfrontiersin.orgunits.it Computational modeling is a powerful tool for the rational design of new and more effective chiral catalysts. frontiersin.orgnih.gov

By modeling the transition state of the stereodetermining step of a reaction, researchers can understand how a catalyst controls the 3D arrangement of the reactants. ebi.ac.uk For example, DFT calculations can elucidate the non-covalent interactions (e.g., hydrogen bonds, steric repulsion) between a tetralone substrate and a chiral catalyst. nih.gov This knowledge allows for the targeted modification of the catalyst structure to enhance enantioselectivity. nih.gov This approach has been applied to the design of catalysts for reactions like the Mannich reaction, which is relevant for the synthesis of β-amino ketones. researchgate.net

Elucidation of Reaction Mechanisms and Pathways via Computational Modeling

Computational modeling provides a virtual window into the step-by-step process of a chemical reaction, revealing transient intermediates and transition states that are often impossible to observe experimentally. mdpi.comnih.gov By calculating the energies of all species along a proposed reaction coordinate, a complete energy profile can be constructed. nih.govsmu.edu

For complex reactions involving tetralones, computational studies can distinguish between competing mechanistic pathways. For example, in the synthesis of aminotetralones, models can clarify whether a reaction proceeds through a direct substitution, an addition-elimination sequence, or a more complex cascade reaction. umn.edu DFT studies have been used to investigate the mechanism of cyanation reactions, showing distinct steps with associated energy barriers. ajol.info These detailed mechanistic insights are crucial for optimizing reaction conditions (temperature, solvent, catalyst) to favor the desired product and improve yields. researchgate.net

Synthetic Utility and Applications As Building Blocks in Complex Organic Molecule Synthesis

Precursors to Polycyclic Heterocyclic Systems

The structure of 1-amino-1-methyl-2-tetralone makes it an ideal starting material for the synthesis of various polycyclic heterocyclic compounds. researchgate.netresearchgate.net These systems are of great interest in medicinal chemistry due to their presence in numerous biologically active natural products and pharmaceutical agents. researchgate.netresearchgate.net

The Pictet-Spengler reaction is a key transformation that utilizes β-arylethylamines to construct tetrahydroisoquinoline and tetrahydro-β-carboline frameworks, which are core structures in many alkaloids. researchgate.netmdpi.comwikipedia.org this compound, as a cyclic β-arylethylamine analogue, can undergo condensation with aldehydes or ketones, followed by an intramolecular cyclization to yield complex polycyclic systems. wikipedia.org The reaction is typically catalyzed by acid and proceeds through an electrophilic iminium ion intermediate. wikipedia.org Variations of this reaction, such as the N-acyliminium ion Pictet-Spengler reaction, allow for the cyclization of less nucleophilic aromatic rings under milder conditions. wikipedia.org

Furthermore, the exocyclic α,β-unsaturated ketone functionality that can be derived from the tetralone core of this compound serves as a precursor for various cyclocondensation reactions. researchgate.net These reactions with dinucleophiles can lead to the formation of fused ring systems like pyrazolines, quinazolines, and benzodiazepines. researchgate.net The versatility of these reactions allows for the generation of diverse molecular scaffolds from a single starting material. For instance, multicomponent reactions involving aminotetralones, aldehydes, and other reagents can afford complex heterocyclic structures like tetrahydrobenzo[h]tetrazoloquinazolines in a single step. nih.gov

Intermediates in the Synthesis of Chiral Scaffolds

Chiral amines and their derivatives are fundamental building blocks in asymmetric synthesis, serving as crucial components in the preparation of enantiomerically pure pharmaceuticals and natural products. rsc.orgnih.gov this compound, possessing a stereogenic center at the C1 position, is a valuable intermediate for the synthesis of chiral scaffolds.

The enantioselective synthesis of chiral amines can be achieved through various methods, including the asymmetric hydrogenation of imines. nih.govacs.org While the asymmetric hydrogenation of exocyclic ketimines derived from 1-tetralone (B52770) has presented challenges due to conformational strain, advancements in catalyst design, such as the use of palladium catalysts with chiral ligands, have enabled the synthesis of enantioenriched cyclic amines with high enantioselectivity. acs.org

Another approach to obtaining chiral scaffolds from tetralone derivatives involves enantioselective alkylation. beilstein-journals.orgd-nb.infonih.gov For example, the phase-transfer catalyzed alkylation of a related compound, 1-methyl-7-methoxy-2-tetralone, using cinchona alkaloid-derived catalysts has been successfully employed to produce a key chiral intermediate for the synthesis of the opioid analgesic dezocine. beilstein-journals.orgd-nb.infonih.gov This highlights the potential of applying similar asymmetric strategies to this compound to generate a variety of chiral building blocks. The resulting chiral aminotetralones can then be further elaborated into more complex, optically active molecules. kanto.co.jp

Role in Developing Conformationally Restricted Analogues for Chemical Biology Probes

Conformationally restricted analogues of biologically active molecules are powerful tools in chemical biology and drug discovery. researchgate.net By limiting the conformational flexibility of a molecule, researchers can gain insights into its bioactive conformation and improve its selectivity and potency for a specific biological target. This compound and its derivatives serve as valuable scaffolds for the design and synthesis of such conformationally restricted analogues. nih.govpsu.edu

The rigid tetralone framework of this compound provides a defined spatial orientation for the amino and methyl groups, as well as any substituents on the aromatic ring. This inherent rigidity can be exploited to mimic or constrain the conformation of more flexible bioactive compounds. For instance, analogues of ketamine and cathinone (B1664624) have been synthesized using the this compound scaffold to create more conformationally restricted molecules for biological evaluation. nih.gov

These conformationally restricted analogues can be used as chemical probes to study protein-ligand interactions and elucidate the structural requirements for biological activity. researchgate.netnih.gov By systematically modifying the structure of the this compound core and observing the effects on biological activity, a structure-activity relationship (SAR) can be established. This information is crucial for the rational design of more potent and selective therapeutic agents. The development of caged aminoluciferin (B605428) probes demonstrates how specific peptide sequences can be attached to a core molecule to monitor enzyme activity, a concept that can be applied to probes derived from this compound. rsc.org

Building Blocks for Advanced Organic Materials Research

The unique chemical structure of this compound and its derivatives also makes them attractive building blocks for the synthesis of advanced organic materials. The field of materials science increasingly relies on the design and synthesis of novel organic molecules with specific electronic, optical, or self-assembly properties.

The tetralone core, with its aromatic and carbonyl functionalities, can be chemically modified to introduce various functional groups, influencing the material's properties. For example, the amino group can be used as a site for polymerization or for attachment to other molecular units. The aromatic ring can be functionalized to tune the electronic properties of the resulting material.

Derivatives of tetralone have been investigated for their potential in creating specialty chemicals and materials. For instance, phenanthridine (B189435) derivatives, which can be synthesized from tetralone precursors, exhibit high charge mobility and are being explored for applications in optoelectronics. researchgate.net The ability to create complex, polycyclic structures from this compound opens up possibilities for designing novel organic semiconductors, liquid crystals, and other functional materials with tailored properties.

Future Directions and Emerging Research Avenues in 1 Amino 1 Methyl 2 Tetralone Chemistry

Development of Sustainable and Green Synthetic Approaches

The principles of green chemistry are increasingly becoming a prerequisite for modern synthetic processes, aiming to minimize environmental impact and enhance safety. mdpi.commlsu.ac.in Future research on 1-Amino-1-methyl-2-tetralone will likely prioritize the integration of these principles. This involves a shift away from traditional methods that may use hazardous solvents or produce significant waste, toward more benign alternatives. tandfonline.com

Key areas of development include:

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with innocuous options. mlsu.ac.in Research will likely explore the use of water, supercritical fluids, or biodegradable solvents derived from renewable sources to replace conventional organic solvents like chlorinated hydrocarbons or DMF. tandfonline.com

Renewable Feedstocks: A fundamental tenet of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. mlsu.ac.in Future syntheses could be redesigned to start from bio-based precursors.

Energy Efficiency: Synthetic methods will be designed to be more energy-efficient, for example, by carrying out reactions at ambient temperature and pressure whenever possible. mlsu.ac.in This reduces both the environmental and economic costs associated with the synthesis. Solvent-free reaction conditions, such as mechanochemical grinding, represent another promising avenue for reducing energy consumption and waste. mdpi.comresearchgate.net

Table 1: Green Chemistry Principles in Future Synthesis

Principle Application to this compound Synthesis Potential Benefit
Waste Prevention Designing synthetic routes with higher atom economy. mlsu.ac.in Reduced generation of byproducts and purification needs.
Safer Solvents Replacing hazardous solvents with greener alternatives like water or bio-solvents. tandfonline.com Lowered environmental impact and improved operational safety.
Energy Efficiency Utilizing catalytic processes and ambient reaction conditions. mlsu.ac.in Reduced carbon footprint and lower production costs.

| Renewable Feedstocks | Sourcing starting materials from biomass instead of petrochemicals. mlsu.ac.in | Enhanced sustainability and reduced reliance on finite resources. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is central to modern organic synthesis, and the development of novel catalytic systems is a crucial future direction for the synthesis of this compound, particularly for controlling its stereochemistry. Research is moving beyond stoichiometric reagents to highly efficient catalytic alternatives that can deliver high yields and enantioselectivity. mlsu.ac.in

Promising areas of catalytic research include:

Asymmetric Organocatalysis: The use of small organic molecules, such as proline and its derivatives, as catalysts is a powerful strategy for enantioselective synthesis. google.com Future work will likely involve screening new organocatalysts to improve the enantioselective formation of the chiral center in this compound.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, especially those derived from cinchona alkaloids, have proven effective in the asymmetric alkylation of related tetralone systems. beilstein-journals.org This approach allows for reactions between reagents in different phases (e.g., aqueous and organic), often under mild conditions, making it an attractive option for industrial-scale synthesis. beilstein-journals.org

Advanced Metal Catalysis: Transition metal catalysts, such as those based on palladium or ruthenium, are instrumental in forming C-C and C-N bonds. ebi.ac.uk Future research will focus on designing new ligands for these metals to enhance their activity and selectivity, enabling more direct and efficient synthetic routes to the target molecule.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. thieme-connect.deresearchgate.net The integration of this compound synthesis into automated flow platforms is a significant future direction.

Key benefits and research focuses include:

Enhanced Safety and Control: Flow reactors have a high surface-area-to-volume ratio, which allows for superior control over reaction temperature, especially for highly exothermic or fast reactions. thieme-connect.demdpi.com This enables the use of reaction conditions that would be unsafe in traditional batch reactors.

Improved Efficiency and Yield: The precise control over reaction parameters like temperature, pressure, and residence time often leads to higher yields, cleaner reactions, and reduced reaction times from hours to minutes. researchgate.netwuxiapptec.com

Automation and High-Throughput Screening: Automated flow systems can be programmed to rapidly screen a wide range of reaction conditions, catalysts, and substrates, accelerating the optimization of the synthesis of this compound. thieme-connect.demdpi.com Systems like the Vapourtec R-series or Corning flow reactors are examples of platforms that could be adapted for this purpose. wuxiapptec.com

Chemoenzymatic Strategies for Highly Enantioselective Transformations

The use of enzymes as catalysts (biocatalysis) offers unparalleled selectivity, particularly for the synthesis of chiral molecules. Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, are a powerful emerging avenue for producing enantiomerically pure this compound.

Future research will likely leverage several classes of enzymes:

Transaminases (TAs): ω-Transaminases are highly effective for the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov This "green" method proceeds with high enantioselectivity under mild aqueous conditions. nih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes can catalyze the asymmetric reductive amination of ketones to produce chiral amines, often with excellent stereocontrol. researchgate.netchemrxiv.org

Lipases: Lipases can be used for the kinetic resolution of racemic mixtures, selectively acylating one enantiomer of an alcohol or amine, allowing the two enantiomers to be separated. acs.org

Table 2: Potential Biocatalytic Approaches

Enzyme Class Catalytic Function Application to this compound
ω-Transaminase (ω-TA) Asymmetric synthesis of a chiral amine from a ketone. nih.gov Direct conversion of a 1-methyl-2-tetralone (B1329714) precursor to enantiopure this compound.
Imine Reductase (IRED) Asymmetric reduction of an imine to a chiral amine. researchgate.net Stereoselective reduction of a prochiral imine intermediate.

| Lipase | Enantioselective acylation for kinetic resolution. acs.org | Separation of a racemic mixture of this compound. |

Application of Machine Learning and AI in Retrosynthetic Analysis and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemists design synthetic routes. nih.gov These data-driven approaches can predict viable reaction pathways, saving significant time and resources in the laboratory. mit.eduarxiv.org

Emerging applications in the context of this compound include:

AI-Powered Retrosynthesis: Retrosynthesis software, powered by ML models trained on vast databases of chemical reactions, can propose novel and efficient synthetic routes to a target molecule. nih.govmit.edu Applying these tools to this compound could uncover non-intuitive disconnections and more optimal pathways than those designed by human chemists alone.

Reaction Outcome Prediction: ML models can predict the success or yield of a potential reaction, allowing researchers to prioritize more promising experiments. chemrxiv.org

Catalyst and Enzyme Design: Machine learning can guide the engineering of enzymes and catalysts by predicting how specific mutations or ligand modifications will affect performance and selectivity, accelerating the development of catalysts tailored for the synthesis of this compound. nih.gov

Advanced Spectroscopic and Chiroptical Characterization Techniques for Stereochemical Elucidation

The precise determination of the three-dimensional structure, including the absolute configuration of stereocenters, is critical. While standard techniques like NMR are essential, future research will increasingly rely on a combination of advanced chiroptical methods and computational chemistry for unambiguous stereochemical assignment of this compound. nih.gov

Key techniques include:

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. sci-hub.ru It is particularly powerful for determining the absolute configuration of chiral molecules in solution.

Electronic Circular Dichroism (ECD): ECD spectroscopy, which measures differential absorption in the UV-Vis region, is another key chiroptical technique. sci-hub.ru

Computational Chemistry: The experimental VCD and ECD spectra are often compared with spectra predicted by quantum chemical calculations, such as Time-Dependent Density Functional Theory (TDDFT), for a given enantiomer. sci-hub.ru A match between the experimental and calculated spectra provides a confident assignment of the molecule's absolute configuration. This combination of techniques will be indispensable for characterizing the enantiomers of this compound and its derivatives.

Q & A

Q. What are the common synthetic routes for 1-Amino-1-methyl-2-tetralone, and how can their efficiency be evaluated?

To synthesize this compound, researchers often employ retrosynthetic strategies that leverage ketone and amine functional group transformations. A feasible route involves the alkylation of 2-tetralone followed by amination. AI-driven synthesis planning tools (e.g., Reaxys, Pistachio) can predict viable pathways by cross-referencing reaction databases . Efficiency is evaluated using metrics such as yield, purity (HPLC/GC-MS), and reaction time. For example, Friedel-Crafts acylation of tetralin derivatives may yield 1-methyl-2-tetralone intermediates, which are subsequently aminated via reductive amination (using NaBH3CN or NH3/H2) . Comparative tables (Table 1) should include solvent systems, catalysts, and temperature conditions.

Q. Table 1: Example Synthetic Route Comparison

MethodYield (%)Purity (HPLC)Key Conditions
Friedel-Crafts Acylation6598%AlCl3, CH2Cl2, 0°C
Reductive Amination7895%NH3, H2, Pd/C, EtOH

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR identify substituent positions (e.g., methyl group at C1, amino at C2). For example, the methyl group typically appears as a singlet at δ 1.3–1.5 ppm in CDCl3 .
  • IR Spectroscopy : Stretching frequencies for NH2 (3300–3500 cm⁻¹) and carbonyl (C=O, 1680–1720 cm⁻¹) confirm functional groups.
  • Mass Spectrometry (MS) : Molecular ion peaks (m/z 160.21 g/mol) and fragmentation patterns validate the structure .
    Cross-referencing data with PubChem entries (CAS 4024-14-0) ensures consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Contradictions often arise from assay variability (e.g., cell lines, solvent effects). To address this:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., ECHA, NCI DTP) and apply statistical tests (ANOVA, t-tests) to identify outliers .
  • Assay Standardization : Use uniform protocols (e.g., MTT assay for cytotoxicity, fixed DMSO concentrations ≤0.1%) .
  • Orthogonal Validation : Confirm activity via alternative methods (e.g., enzymatic assays vs. cell-based screens) .

Q. What methodologies optimize the enantiomeric purity of this compound during synthesis?

Chiral resolution techniques include:

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Ru, Rh) to induce enantioselective amination .
  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases separates enantiomers.
  • Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with tartaric acid derivatives and recrystallize .
    Design of Experiments (DOE) can model variables (temperature, catalyst loading) to maximize enantiomeric excess (ee) .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties:

  • Frontier Molecular Orbitals (FMOs) : Predict nucleophilic/electrophilic sites. The amino group’s HOMO often dictates reactivity in alkylation or acylation reactions.
  • Transition State Analysis : Simulate energy barriers for proposed mechanisms (e.g., ketone → enamine formation) .
    Software suites (Gaussian, ORCA) paired with cheminformatics tools (RDKit) enable rapid screening of reaction pathways .

Methodological Best Practices

  • Data Validation : Cross-check spectral data against primary literature and authoritative databases (PubChem, ECHA) .
  • Error Analysis : Quantify uncertainties in experimental measurements (e.g., ±2% for NMR integration) and report confidence intervals .
  • Ethical Compliance : Adhere to safety protocols (e.g., fume hood use, waste disposal) as outlined in chemical safety guidelines (ECHA, Toronto Research Chemicals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.